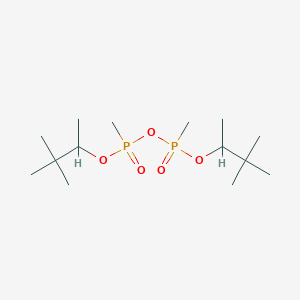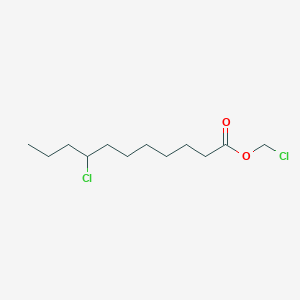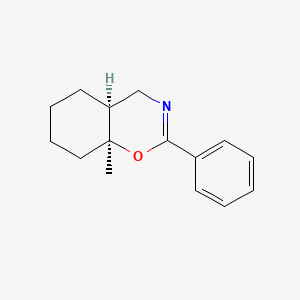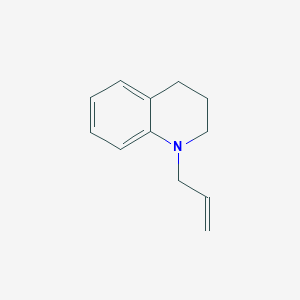
1-Allyl-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-1,2,3,4-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines These compounds are characterized by a quinoline core that has been partially hydrogenated The presence of an allyl group at the nitrogen atom distinguishes this compound from other tetrahydroquinolines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Allyl-1,2,3,4-tetrahydroquinoline can be synthesized through several methods. One common approach involves the N-alkylation of 1,2,3,4-tetrahydroquinoline with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods, such as palladium-catalyzed allylation, can also be employed to achieve high selectivity and conversion rates .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Allyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: The compound can be reduced to form fully hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted products.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or selenium dioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is common.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under mild conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Decahydroquinoline derivatives.
Substitution: Halogenated tetrahydroquinolines.
Wissenschaftliche Forschungsanwendungen
1-Allyl-1,2,3,4-tetrahydroquinoline has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-allyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets. For instance, in medicinal chemistry, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydroisoquinoline: Shares a similar core structure but lacks the allyl group.
1-Methyl-1,2,3,4-tetrahydroquinoline: Contains a methyl group instead of an allyl group.
Uniqueness: 1-Allyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and biological activity. This structural feature allows for specific interactions that are not possible with other tetrahydroquinolines .
Eigenschaften
CAS-Nummer |
80574-15-8 |
|---|---|
Molekularformel |
C12H15N |
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
1-prop-2-enyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C12H15N/c1-2-9-13-10-5-7-11-6-3-4-8-12(11)13/h2-4,6,8H,1,5,7,9-10H2 |
InChI-Schlüssel |
PDKJMONWRQHENW-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN1CCCC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


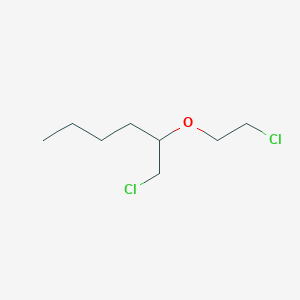
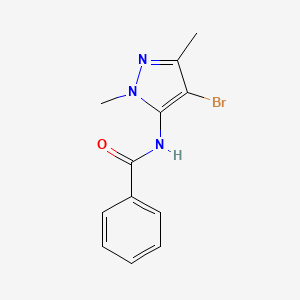
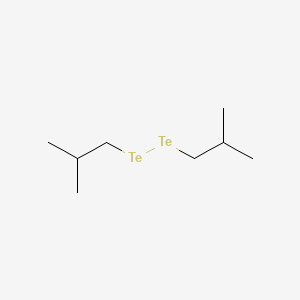
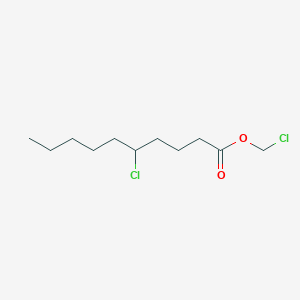
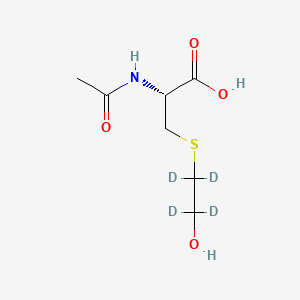
![N-[1-Carboxy-3-oxo-3-(pyrrolidin-1-yl)propyl]-L-alanyl-L-proline](/img/structure/B14419339.png)
![N,N-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}dodecan-1-amine](/img/structure/B14419341.png)


![2,2,2-Trifluoro-N-[(trifluoroacetyl)oxy]ethanimidoyl chloride](/img/structure/B14419365.png)
